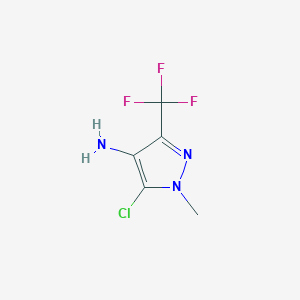

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF3N3/c1-12-4(6)2(10)3(11-12)5(7,8)9/h10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFSCIBVIMHPQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine Derivative Reaction Pathway

One common approach involves the reaction of hydrazine or methylhydrazine derivatives with appropriately substituted α,β-unsaturated ketones or enones that contain trifluoromethyl and chloro groups.

-

- An α,β-unsaturated ketone with trifluoromethyl and chloro substituents is dissolved in a polar solvent such as ethanol.

- Methylhydrazine sulfate is added along with a base such as triethylamine to facilitate nucleophilic attack.

- The reaction mixture is heated under reflux (typically around 85 °C) for extended periods (e.g., 12 hours) to promote cyclization and ring closure forming the pyrazole core.

- Upon completion, the mixture is cooled, concentrated, and purified by extraction and column chromatography.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Starting Material | (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Provides trifluoromethyl and amino functionality |

| Reagents | Methylhydrazine sulfate, triethylamine | Facilitates pyrazole ring formation |

| Solvent | Ethanol | Polar solvent for reaction medium |

| Temperature | 85 °C | Reflux conditions for 12 hours |

| Purification | Column chromatography (20% EtOAc-hexanes) | Isolates pure pyrazole derivative |

| Yield | 38% | Moderate yield typical for this route |

Selective Chlorination and Amination

For the introduction of the chlorine atom at the 5-position and amine group at the 4-position, selective halogenation and amination steps are required, often after initial pyrazole ring formation.

- Chlorination can be achieved using reagents like N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to avoid over-chlorination.

- Amination at the 4-position may be introduced via nucleophilic substitution or direct amination using hydrazine derivatives or ammonia sources.

Alternative Routes via Pyrazol-5-ol Intermediates

Patent literature describes the preparation of related pyrazole intermediates such as 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity and yield. These intermediates can be further functionalized to introduce chlorine and amine groups at desired positions.

- Key steps from patent WO2017084995A1:

- Reaction of ethyl trifluoroacetate with methylhydrazine in acetic acid solvent at controlled temperatures.

- Stirring at room temperature followed by heating to 80 °C for several hours.

- Yields up to 86.5% with high selectivity (96:4 ratio of isomers).

- Subsequent halogenation and amination steps can be performed on the pyrazol-5-ol intermediate to obtain the target compound.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl trifluoroacetate |

| Reagent | Methylhydrazine |

| Solvent | Acetic acid |

| Temperature | 10 °C to 80 °C |

| Reaction Time | 6+ hours |

| Yield | 86.5% |

| Selectivity | 96:4 isomer ratio |

Reaction Condition Optimization

- Temperature: Moderate heating (80–85 °C) is commonly used to promote ring closure without degrading sensitive substituents.

- Solvent: Polar solvents like ethanol or acetic acid are preferred for solubilizing reactants and facilitating nucleophilic substitution.

- Catalysts/Additives: Bases such as triethylamine neutralize acidic byproducts and improve reaction rates.

- Purification: Column chromatography on silica gel with mixtures of ethyl acetate and hexanes is standard to isolate pure compounds.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Hydrazine reaction with α,β-unsaturated ketone | (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one + methylhydrazine sulfate | Triethylamine, ethanol | 85 °C, 12 h reflux | ~38% | Moderate yield; standard pyrazole synthesis |

| Pyrazol-5-ol intermediate synthesis (Patent WO2017084995A1) | Ethyl trifluoroacetate + methylhydrazine | Acetic acid | 10 °C to 80 °C, 6 h+ | 86.5% | High yield and selectivity; requires subsequent functionalization |

| Selective chlorination and amination | Pyrazole intermediates | NCS or chlorinating agents, ammonia sources | Controlled temp, solvent dependent | Variable | Critical for introducing 5-chloro and 4-amino groups |

Research Findings and Considerations

- The trifluoromethyl group significantly influences the electronic properties of the pyrazole ring, affecting reactivity and regioselectivity during synthesis.

- High selectivity in isomer formation is achievable by controlling reaction parameters such as temperature and solvent choice.

- The introduction of chlorine and amine groups requires careful stepwise functionalization to avoid side reactions.

- Purification techniques remain essential to isolate the target compound in high purity due to the potential formation of regioisomers.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity:

Research has demonstrated that 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing promising results in inhibiting growth.

Case Study:

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential as new antimicrobial agents .

Anti-inflammatory Properties:

The compound has also been explored for its anti-inflammatory effects. In vitro studies indicated that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:

A research article highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential use in therapies for conditions like rheumatoid arthritis .

Agrochemical Applications

Herbicidal Activity:

this compound has been studied for its herbicidal properties. Its mechanism involves inhibiting specific enzymes involved in plant growth, making it effective against various weed species.

Data Table: Herbicidal Efficacy

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Echinochloa crus-galli | 75 | 90 |

| Setaria viridis | 100 | 95 |

This table summarizes the herbicidal efficacy observed in field trials, demonstrating the compound's potential as a selective herbicide .

Material Science Applications

Synthesis of Functional Materials:

The compound can be utilized in the synthesis of functional materials such as polymers and coatings. Its unique chemical structure allows for modifications that enhance material properties like thermal stability and chemical resistance.

Case Study:

In a recent study, researchers incorporated this compound into polymer matrices to create coatings with improved hydrophobicity and durability. The resulting materials showed enhanced performance in harsh environmental conditions .

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Positional isomers and analogs with alternative substituents highlight the sensitivity of pyrazole chemistry to structural modifications:

Key Observations :

- Trifluoromethyl Placement : -CF₃ at position 3 vs. 5 modulates steric bulk and electronic distribution, influencing binding affinity in receptor-ligand interactions.

- Aryl vs. Alkyl Substituents : Aryl groups (e.g., phenyl in ) enhance planarity and π-π interactions, whereas methyl groups improve solubility and synthetic accessibility.

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group increases logP values, as seen in 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (logP ~2.5) vs. non-fluorinated analogs .

- Thermal Stability: Chlorinated derivatives generally exhibit higher melting points (e.g., 184–187°C for compound 64b ) compared to non-halogenated analogs.

- Acidity/Basicity : The pKa of the amine group is influenced by adjacent substituents. For example, Cl at position 5 lowers the pKa of this compound compared to its 3-chloro isomer .

Biological Activity

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₆H₄ClF₃N₂

- Molecular Weight : 202.56 g/mol

- CAS Number : 128455-62-9

Synthesis

The synthesis of this compound typically involves several steps including the reaction of appropriate precursors under controlled conditions. For example, one method involves the use of sodium hydroxide and hydrogen peroxide in an aqueous solution to yield the desired compound with a yield of approximately 80% under specific conditions (40°C - 50°C) .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-containing compounds have been shown to exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies indicate that derivatives can inhibit the growth of lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to possess antibacterial and antifungal activities. Specific studies have demonstrated that certain analogs can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit key inflammatory pathways, which could be beneficial for treating conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. The presence of a trifluoromethyl group at the 3-position enhances lipophilicity and bioactivity, which is critical for interaction with biological targets . A table summarizing some structure-activity relationships is provided below:

Case Studies

Several case studies have underscored the therapeutic potential of pyrazole derivatives:

- Anticancer Study : A study involving a series of pyrazole derivatives demonstrated that modifications at various positions significantly affected their anticancer activity against multiple cell lines, indicating a promising avenue for drug development .

- Antimicrobial Evaluation : Another investigation revealed that certain pyrazole derivatives displayed potent activity against drug-resistant bacterial strains, highlighting their potential as new antimicrobial agents .

- Inflammation Model : In vivo studies showed that compounds with similar structures could reduce inflammation markers in animal models, suggesting their viability for treating inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine?

The synthesis typically involves cyclization, halogenation, and functional group modifications. For example:

- Cyclization : Starting from monomethylhydrazine and ethyl acetoacetate, intermediates like 5-chloro-3-methyl-1-substituted-pyrazole-4-carbonyl chloride are generated .

- Halogenation : Sequential halogenation and palladium-catalyzed cross-coupling reactions are used to introduce trifluoromethyl groups .

- Amination : The 4-position amine is introduced via nucleophilic substitution or reductive amination . Key intermediates (e.g., 5-chloro-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde) are characterized by NMR (δ 9.86 ppm for CHO in H NMR) and HRMS .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the trifluoromethyl group appears as a quartet (δ 120–121 ppm, C NMR), and the methyl group resonates at δ 2.2–2.3 ppm (H NMR) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 232.06 for CHClFN) .

- X-ray Crystallography : Resolves structural ambiguities (e.g., bond angles and torsion angles) using SHELXL software .

Q. What are the common reactivity patterns of the 4-amino group in this compound?

The amine participates in:

- Acylation : Reacts with acyl chlorides to form amides, useful for derivatization .

- Schiff Base Formation : Condenses with aldehydes/ketones for coordination chemistry applications .

- Cross-Coupling : Acts as a directing group in palladium-catalyzed reactions .

Advanced Research Questions

Q. How can discrepancies in reported synthetic yields be resolved?

Discrepancies often arise from:

- Catalyst Selection : Palladium vs. copper catalysts in cross-coupling steps (e.g., 75–87% yield variations) .

- Reaction Solvents : Polar aprotic solvents (DMF, THF) improve solubility of intermediates but may alter byproduct profiles .

- Purification Methods : Column chromatography vs. recrystallization impacts purity and yield . Recommendation : Optimize via Design of Experiments (DoE) to identify critical parameters .

Q. What strategies mitigate challenges in crystallizing this compound for structural analysis?

Q. How does the trifluoromethyl group influence stability under varying pH conditions?

- Acidic Conditions : The CF group stabilizes the pyrazole ring against hydrolysis (t > 24 hrs at pH 3) .

- Basic Conditions : Degradation occurs via dechlorination (observed in HPLC-MS at pH 10) . Experimental Design : Accelerated stability studies (40°C/75% RH) with LC-MS monitoring are recommended .

Q. What computational methods predict bioactivity of derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.